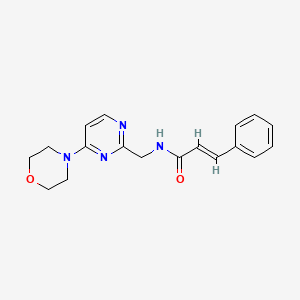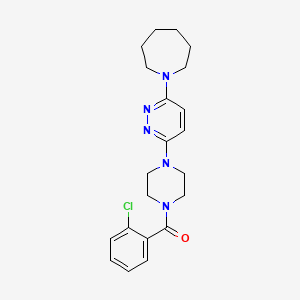
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives have been recognized for their antimicrobial properties. They can be designed to target a variety of bacterial and fungal pathogens. The structural moiety of pyridazine is present in some commercially available drugs, indicating its potential in developing new antimicrobial agents .
Antidepressant and Anxiolytic Effects
The piperazine ring, often found in psychotropic drugs, can contribute to antidepressant and anxiolytic effects. Research into compounds like “(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone” could lead to the development of new treatments for mental health disorders .
Anticancer Properties
Pyridazine derivatives have shown promise in anticancer research. Their ability to interfere with cell proliferation and induce apoptosis makes them valuable candidates for cancer therapy studies. The compound could be part of targeted therapies against specific cancer types .
Anti-Inflammatory and Analgesic Applications
Compounds with pyridazine and piperazine structures have been found to possess anti-inflammatory and analgesic properties. They can be used to develop new medications that alleviate pain and reduce inflammation in various medical conditions .
Cardiovascular Drug Development
The pyridazine nucleus has been utilized in the synthesis of drugs that affect the cardiovascular system, such as antiplatelet and antihypertensive agents. This compound could contribute to the creation of novel cardiovascular drugs .
Agrochemical Applications
Pyridazine and piperazine derivatives are not only limited to pharmaceuticals but also extend to agrochemicals. They can be used to create herbicides and pesticides, offering a new approach to crop protection and management .
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development . This suggests that the compound might interact with its targets in a similar way, but more research is needed to confirm this.
Biochemical Pathways
Similar compounds have shown significant anti-tubercular activity . This suggests that the compound might affect the biochemical pathways related to tuberculosis, but more research is needed to confirm this.
Result of Action
Similar compounds have shown significant anti-tubercular activity . This suggests that the compound might have similar effects, but more research is needed to confirm this.
properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c22-18-8-4-3-7-17(18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-5-1-2-6-12-25/h3-4,7-10H,1-2,5-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFHFMUWLVAZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)
![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)
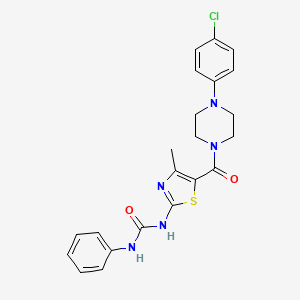
![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)
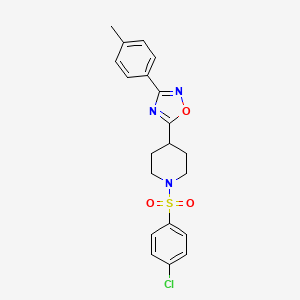
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2957743.png)
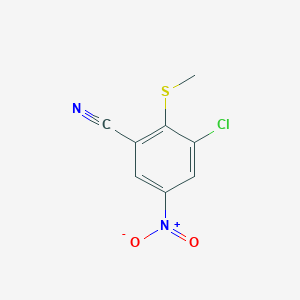
![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)
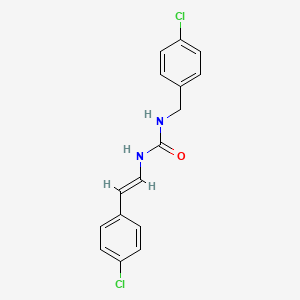
![4-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957751.png)
![4-([1,1'-biphenyl]-4-carbonyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2957752.png)
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid](/img/structure/B2957753.png)
![3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2957756.png)
